Toluene-13C6

Description

The Unique Role of Carbon-13 (13C) in Elucidating Complex Pathways

Carbon-13 (13C) is particularly valuable for tracing in biological and chemical systems because carbon is the fundamental building block of all organic molecules. By labeling a substrate with 13C, scientists can follow the flow of carbon atoms through complex metabolic networks, such as glycolysis, the citric acid cycle, and biosynthesis pathways cambridge.orgnih.govbiorxiv.orgresearchgate.netoup.com. The distinct mass of 13C compared to the dominant 12C allows for precise detection using MS and NMR, enabling the identification of isotopomers (molecules with the same molecular formula but different isotopic composition) cambridge.orgbiorxiv.org.

The ability to track carbon flux provides critical insights into:

Metabolic Pathway Activity: Identifying which pathways are active and the direction of carbon flow nih.govbiorxiv.orgkuleuven.be.

Substrate Utilization: Determining how different carbon sources are metabolized and contribute to biomass or product synthesis researchgate.netnih.gov.

Enzyme Function: Investigating the mechanisms of enzymes and identifying novel metabolic routes nih.gov.

Quantitative Flux Analysis: Precisely measuring the rates of metabolic reactions researchgate.netkuleuven.be.

The use of 13C-labeled compounds, especially uniformly labeled ones (e.g., [U-13C6]glucose), allows for comprehensive tracing of carbon atoms through multiple metabolic steps biorxiv.orgresearchgate.netkuleuven.be.

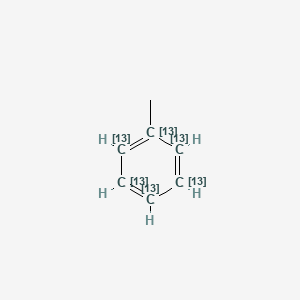

Definition and Isotopic Specificity of Toluene-13C6, Focusing on Phenyl Ring Enrichment (e.g., Toluene-(phenyl-13C6))

This compound, also known by synonyms such as Toluene-(phenyl-13C6) or Methyl(benzene-13C6), is a derivative of toluene (B28343) where all six carbon atoms in the phenyl ring are isotopically enriched with Carbon-13 sigmaaldrich.comsigmaaldrich.comlgcstandards.comnih.govguidechem.com. Its chemical formula is typically represented as 13C6H5CH3, with a molecular weight of approximately 98.09 g/mol sigmaaldrich.comsigmaaldrich.comguidechem.com. The isotopic purity is generally specified as 99 atom % 13C, meaning that the phenyl ring carbons are almost exclusively 13C atoms sigmaaldrich.comsigmaaldrich.comlgcstandards.comisotope.com.

The isotopic specificity lies in the precise labeling of the aromatic ring. This precise labeling is crucial for studies where the fate of the aromatic structure itself is of interest, such as in understanding the biodegradation pathways of toluene in environmental samples or tracing its metabolic transformation in biological systems researchgate.netresearchgate.net. The methyl group (CH3) retains its natural isotopic abundance (primarily 12C), allowing for differentiation if specific labeling of the methyl group were also desired in other applications.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | sigmaaldrich.comsigmaaldrich.comlgcstandards.comguidechem.com |

| Synonyms | Toluene-(phenyl-13C6), Methyl(benzene-13C6) | sigmaaldrich.comsigmaaldrich.comnih.govguidechem.com |

| CAS Number | 287399-35-3 | sigmaaldrich.comsigmaaldrich.comlgcstandards.comguidechem.com |

| Molecular Formula | 13C6H5CH3 | sigmaaldrich.comsigmaaldrich.comguidechem.com |

| Molecular Weight | ~98.09 g/mol | sigmaaldrich.comsigmaaldrich.comguidechem.com |

| Isotopic Purity | 99 atom % 13C | sigmaaldrich.comsigmaaldrich.comlgcstandards.comisotope.com |

| Assay | ~99% (CP) | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Clear, colorless liquid | sigmaaldrich.comisotope.comnih.gov |

| Boiling Point | ~110 °C | sigmaaldrich.comsigmaaldrich.comguidechem.com |

| Density | ~0.920 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.comguidechem.com |

| Mass Shift | M+6 | sigmaaldrich.comsigmaaldrich.com |

Historical Development and Evolution of 13C-Labeled Toluene Applications in Academic Research

The use of stable isotopes as tracers dates back to the early 20th century, with significant advancements in the 1930s and 1940s with the work of Schoenheimer and Rittenberg, who pioneered the use of deuterium (B1214612) (2H) to trace lipid metabolism in vivo nih.gov. The development of more sensitive mass spectrometers and NMR techniques in subsequent decades greatly expanded the utility of stable isotopes, particularly 13C, for detailed metabolic studies nih.govcambridge.org.

Early applications of 13C-labeled compounds often focused on elucidating central metabolic pathways in microorganisms and cell cultures, using techniques like gas chromatography-mass spectrometry (GC-MS) to analyze amino acid labeling patterns nih.gov. The evolution of these techniques has led to more sophisticated applications. For instance, the use of 13C-labeled substrates in conjunction with High-Resolution Magic Angle Spinning (HRMAS) NMR spectroscopy allows for the real-time tracking of carbon flow in complex biological samples, including semi-solid or colloidal preparations, providing detailed insights into dynamic metabolic processes biorxiv.org.

In environmental science, stable isotope probing (SIP) using 13C-labeled compounds, including toluene, has become a powerful tool for assessing in situ biodegradation potential researchgate.net. By deploying biotraps amended with 13C-labeled toluene, researchers can identify and track microorganisms that actively metabolize the compound, by detecting the incorporation of 13C into their biomass (e.g., proteins, fatty acids) researchgate.net. This approach has been instrumental in understanding the fate of hydrocarbons in contaminated aquifers under various redox conditions researchgate.netresearchgate.net.

The increasing availability of precisely labeled compounds like this compound has enabled researchers to move beyond simply identifying pathways to quantitatively assessing metabolic fluxes and biodegradation rates in complex, real-world environments.

Structure

3D Structure

Properties

IUPAC Name |

methyl(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-WBJZHHNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745758 | |

| Record name | Benzene-13C6, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.095 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-35-3 | |

| Record name | Benzene-13C6, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of Toluene 13c6

Strategies for Comprehensive Carbon-13 Enrichment within the Aromatic Ring

Achieving complete ¹³C enrichment of the benzene (B151609) ring is paramount for Toluene-13C6 synthesis. Several strategies exist, with the trimerization of ¹³C-labeled acetylene (B1199291) and stepwise organic synthesis from defined ¹³C-labeled building blocks being the most prominent.

A well-established route to ¹³C₆-benzene involves the catalytic trimerization of ¹³C-labeled acetylene. This method directly constructs the six-membered aromatic ring with complete ¹³C incorporation. Various catalytic systems have been employed for this transformation, including transition metal complexes and heterogeneous catalysts. For instance, patents describe the use of catalysts such as Vanadium pentoxide (V₂O₅) or MCM-22 zeolite for the trimerization of [¹³C₂]-acetylene into [¹³C₆]-benzene, often achieving high conversion rates under controlled conditions . Other methods have utilized nickel-based catalysts google.com or even heterogeneous systems involving iron shavings at elevated temperatures reddit.com. The Ag(111) surface has also demonstrated 100% selectivity for the cyclotrimerization of acetylene to benzene rsc.org. This direct cyclization offers an efficient pathway to the ¹³C₆-benzene precursor.

Alternatively, ¹³C₆-benzene or other ¹³C-labeled aromatic precursors can be synthesized through stepwise organic assembly using smaller, defined ¹³C-labeled building blocks. This approach allows for flexibility in introducing the isotope at specific positions if only partial labeling were required, but for comprehensive ¹³C₆ labeling, it typically involves assembling a six-carbon aromatic core from ¹³C-enriched starting materials. Examples include the synthesis of ¹³C-labeled polycyclic aromatic hydrocarbons (PAHs) starting from commercially available U-¹³C-benzene nih.gov or the construction of aromatic rings from ¹³C-labeled malonates and acetates researchgate.net. Similarly, ¹³C-labeled aniline (B41778) or benzene derivatives can serve as starting points for synthesizing more complex ¹³C-labeled molecules, which can then be processed into the desired ¹³C₆-benzene intermediate liverpool.ac.uk.

Chemical Conversion Routes for Introducing the Methyl Group to ¹³C₆-Benzene Derivatives

Once ¹³C₆-benzene is obtained with high isotopic purity, the methyl group is introduced to form this compound. The most common method for this transformation is the Friedel-Crafts alkylation. In this reaction, ¹³C₆-benzene is treated with a methylating agent, typically methyl chloride (CH₃Cl), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . This electrophilic aromatic substitution reaction attaches the methyl group to the ¹³C-labeled aromatic ring, yielding this compound. The reaction conditions are optimized to ensure high yields and minimize side reactions, such as polyalkylation.

Advanced Purification Techniques for Achieving High Isotopic and Chemical Purity of this compound

The utility of this compound in sensitive analytical applications necessitates exceptionally high isotopic and chemical purity, often exceeding 99 atom % ¹³C liverpool.ac.ukcaymanchem.comresearchgate.net. Achieving this level of purity requires rigorous purification and analytical validation.

Chromatographic Methods: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for separating this compound from unreacted starting materials, byproducts, and other impurities moravek.com. Specialized GC columns can achieve baseline separation of isotopically labeled compounds.

Spectroscopic Analysis: Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, is indispensable for confirming the position and extent of isotopic labeling and assessing chemical purity liverpool.ac.ukmoravek.com. Isotope-ratio mass spectrometry (IRMS) is also employed to precisely determine the isotopic enrichment.

Distillation: Fractional distillation can be used for initial purification, especially for volatile compounds like benzene and toluene (B28343), to remove gross impurities google.com.

Advanced Techniques: Continuous-flow photochemical bromination has been reported as a method that enhances scalability and purification efficiency, achieving high yields and isotopic purity .

Considerations for Scalable and Cost-Effective this compound Synthesis for Research

The production of this compound for research purposes requires careful consideration of scalability and cost-effectiveness.

Scalability: While laboratory-scale syntheses are feasible, scaling up production for broader research needs presents challenges. Continuous-flow chemistry offers advantages in terms of control, safety, and throughput for larger-scale operations .

Precursor Availability: The availability and cost of ¹³C-labeled acetylene or other ¹³C-labeled building blocks are key factors. Research into novel, more economical methods for ¹³C enrichment and precursor synthesis is ongoing tn-sanso.co.jp.

Data Table 1: Comparison of ¹³C₆-Benzene Synthesis Routes

| Synthesis Method | Key Precursor(s) | Catalyst/Conditions | Advantages | Disadvantages | Reference(s) |

| Acetylene Trimerization | ¹³C₂-Acetylene | V₂O₅, MCM-22 zeolite, Ni(O) catalysts, Ag(111) surface, Fe shavings at high temp. | Direct formation of the aromatic ring, high ¹³C incorporation efficiency. | ¹³C₂-acetylene can be costly and challenging to handle; catalyst activity and selectivity are crucial. | google.comreddit.comrsc.org |

| Stepwise Synthesis from Building Blocks | ¹³C-labeled malonates, acetates, benzene, aniline | Various organic synthesis reagents and conditions | Flexibility in precursor selection; can be adapted for specific labeling patterns. | Multi-step process, potentially lower overall yield; requires careful selection of building blocks for full ¹³C₆ labeling. | nih.govresearchgate.netliverpool.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. For this compound, where all six carbon atoms of the benzene ring are the 13C isotope, NMR provides unique insights into its chemical environment.

In 13C NMR spectroscopy, the chemical shift of a nucleus is influenced by its local electronic environment. libretexts.org Factors such as hybridization, the presence of electronegative atoms, and diamagnetic anisotropy affect the resonance frequency. libretexts.org For toluene, sp2 hybridized carbons in the aromatic ring exhibit a significant downfield shift compared to sp3 hybridized carbons. libretexts.orglibretexts.org

Due to the symmetry of the toluene molecule, not all six ring carbons are chemically equivalent. This results in five distinct signals in the 13C NMR spectrum of unlabeled toluene. libretexts.org The 13C NMR chemical shifts for toluene have been well-documented in various deuterated solvents. sigmaaldrich.compitt.edusysu.edu.cn The chemical shifts for the aromatic carbons typically appear in the range of 125-140 ppm, while the methyl carbon appears around 22 ppm. libretexts.org

The following table summarizes the approximate 13C NMR chemical shifts for the different carbon atoms in unlabeled toluene, which serve as a reference for understanding the spectrum of this compound.

Table 1: Approximate 13C NMR Chemical Shifts of Toluene

| Carbon Atom | Hybridization | Approximate Chemical Shift (ppm) |

|---|---|---|

| C1 (ipso) | sp2 | ~138 |

| C2, C6 (ortho) | sp2 | ~129 |

| C3, C5 (meta) | sp2 | ~128 |

| C4 (para) | sp2 | ~125 |

Data sourced from multiple references providing typical chemical shift ranges for toluene in common NMR solvents. libretexts.orglibretexts.orgcarlroth.com

In the proton-decoupled 13C NMR spectrum of this compound, the multiplicities of the signals are primarily singlets, as the coupling to protons is removed. However, the key feature is the presence of extensive 13C-13C coupling, which is discussed in the following section.

A significant advantage of studying this compound is the ability to observe and interpret homonuclear 13C-13C coupling constants. In naturally abundant compounds, the probability of two adjacent 13C atoms is very low (about 0.01%), making the detection of these couplings extremely challenging. huji.ac.illibretexts.org However, in this compound, all adjacent ring carbons are 13C isotopes, allowing for the direct measurement of their coupling constants.

The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is a powerful NMR technique for establishing carbon-carbon connectivity. huji.ac.illjmu.ac.uk In a 2D INADEQUATE experiment on this compound, correlations between adjacent carbon atoms are observed, providing a direct map of the carbon skeleton. huji.ac.il The one-bond 13C-13C coupling constants (1JCC) are typically in the range of 35-45 Hz for single bonds and around 65 Hz for double bonds, and their values can be influenced by electronegative substituents. huji.ac.illjmu.ac.uk For aromatic systems like toluene, the 1JCC values are indicative of the bond order.

Longer-range 13C-13C couplings (2JCC, 3JCC, etc.) can also be observed, providing further structural information. For instance, in cyclic systems, these couplings can offer insights into the connectivity of the ring carbons. capes.gov.br

Table 2: Expected Homonuclear 13C-13C Couplings in this compound

| Coupling Type | Description | Expected Information |

|---|---|---|

| 1JCC | One-bond coupling between adjacent carbons. | Confirms direct bonding and provides information on bond order. |

| 2JCC | Two-bond coupling across a carbon atom. | Provides information on the connectivity within the ring. |

This table is a generalized representation based on principles of NMR spectroscopy.

Heteronuclear coupling between carbon-13 and other NMR-active nuclei, such as protons (1H) and deuterium (B1214612) (2H), provides valuable structural information. huji.ac.il

1H-13C Coupling: In a proton-coupled 13C NMR spectrum, the signals for the carbon atoms are split by the protons directly attached to them. One-bond 1H-13C coupling constants (1JCH) are typically large, ranging from 115 to 250 Hz. huji.ac.ilrubingroup.org For toluene, the aromatic CH groups will show large one-bond couplings, while the methyl carbon will exhibit coupling to its three protons. Long-range 1H-13C couplings (nJCH, where n > 1) are smaller but can be measured using techniques like Heteronuclear Multiple Bond Correlation (HMBC) to establish connectivity over multiple bonds. blogspot.comrsc.orgnih.gov

2H-13C Coupling: If this compound is also labeled with deuterium (e.g., Toluene-d8-13C6), 2H-13C coupling can be observed. Deuterium is a spin-1 nucleus, and its coupling to 13C results in characteristic splitting patterns (e.g., a 1:1:1 triplet for a CD group). huji.ac.il The magnitude of 2H-13C coupling constants is typically around 20-25 Hz. pitt.eduhuji.ac.il

Table 3: Typical Heteronuclear Coupling Constants Involving 13C

| Coupling | Typical Range (Hz) | Information Provided |

|---|---|---|

| 1JCH | 115 - 250 | Direct C-H bond |

| nJCH (n>1) | 2 - 15 | Connectivity over multiple bonds |

Data compiled from general NMR principles and literature values. huji.ac.ilrubingroup.orgnih.gov

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance. sigmaaldrich.com For this compound, qNMR can be employed to precisely determine its isotopic abundance. researchgate.net By using an internal or external standard with a known concentration, the integral of the 13C NMR signal can be directly related to the amount of this compound present. sigmaaldrich.commagritek.com

This technique is particularly valuable for studying the metabolism of toluene. When this compound is administered in a biological system, its metabolites will also be 13C-labeled. nih.gov qNMR can then be used to quantify the formation of these metabolites over time, providing crucial data for metabolic pathway analysis. nih.gov While 1H qNMR is more common due to higher sensitivity, 13C qNMR offers better signal separation in complex mixtures, which is often the case with biological samples. magritek.commdpi.comacs.org

Mass Spectrometry (MS) Techniques Applied to this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and widely used for isotopic analysis.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for high-precision measurement of isotope ratios. nih.gov For this compound, IRMS is the gold standard for determining the precise 13C/12C ratio. This technique can detect very small variations in isotopic abundance, making it ideal for tracer studies where the fate of the labeled compound is followed.

In a typical IRMS analysis of this compound, the sample is first combusted to convert the organic carbon into CO2 gas. The CO2 is then introduced into the mass spectrometer, where the ions of different masses (e.g., 12CO2 and 13CO2) are separated and detected. The ratio of these ions provides a highly accurate measure of the 13C enrichment of the original toluene sample. This high precision is crucial for quantifying the incorporation of the 13C label into various metabolites and end products in biological and environmental systems.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Pattern Verification of this compound and its Derivatives

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous identification and characterization of this compound. europa.eu Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a compound's elemental composition. europa.eu This capability is critical for confirming the molecular formula of this compound, which is ¹³C₆C₁H₈. lgcstandards.com The exact mass of this compound is 98.0827 Da, a value readily distinguishable from other isobaric compounds by HRMS. lgcstandards.comnih.gov

The power of HRMS extends to the verification of the isotopic pattern of this compound and its derivatives. Due to the incorporation of six ¹³C atoms, the mass spectrum of this compound exhibits a distinct isotopic distribution. rsc.org The monoisotopic peak, corresponding to the molecule containing only the most abundant isotopes, will be at a specific m/z, while subsequent peaks will represent molecules with one, two, and so on, ¹³C atoms replaced by the naturally occurring ¹³C isotope, though in the case of this compound, the primary peak of interest is the one containing the six labeled carbons. uni-saarland.de HRMS can resolve these isotopologues, and the observed isotopic pattern can be compared to the theoretical pattern to confirm the successful and complete labeling of the toluene ring. europa.eu

In studies involving derivatives of this compound, such as in the synthesis of 2,6-Diaminotoluene-¹³C₆, HRMS is employed to verify the retention of the isotopic label throughout the chemical transformations. For instance, the nitration of Toluene-¹³C₆ to produce dinitrotoluene-¹³C₆ relies on HRMS to confirm that the ¹³C atoms remain within the aromatic ring structure. Furthermore, in fragmentation analysis using tandem mass spectrometry (MS/MS), the high resolution allows for the precise mass determination of fragment ions, aiding in the structural elucidation and confirming the location of the isotopic labels within the molecule. europa.eu

A study on the interaction of toluene with intense laser fields utilized high-resolution time-of-flight (ToF) mass spectrometry to observe doubly charged species, demonstrating the detailed structural information that can be obtained. strath.ac.uk

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | ¹³C₆C₁H₈ | lgcstandards.com |

| Molecular Weight | 98.09 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Exact Mass | 98.0827 Da | lgcstandards.comnih.gov |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.comsigmaaldrich.com |

Chromatographic Coupling with Mass Spectrometry (GC-MS, LC-MS) for Trace Analysis and Metabolite Profiling of this compound

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful platform for the trace analysis and metabolite profiling of this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common configurations, each offering distinct advantages depending on the application. rsc.orgukm.my

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. rcilabscan.com In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before being introduced into the mass spectrometer for detection and quantification. nih.gov The use of this compound as an internal standard in GC-MS analysis helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of unlabeled toluene and its metabolites. gcms.cz

For trace analysis, such as monitoring low levels of toluene in environmental or biological samples, pre-concentration techniques like purge-and-trap or headspace analysis are often employed prior to GC-MS. nih.govenv.go.jp These methods enhance the sensitivity of the analysis, allowing for detection limits in the parts-per-trillion (ppt) range. nih.gov In a study of volatile substance abuse, a GC-MS method was developed to detect toluene and ethylbenzene (B125841) in blood samples by converting them to their corresponding benzoic acid derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique used for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. ukm.my In the context of this compound, LC-MS is particularly valuable for metabolite profiling. Toluene is metabolized in the body to various compounds, including cresols and hippuric acid, which are then excreted in the urine. irsst.qc.ca

A study focused on assessing toluene exposure developed a UPLC-MS/MS method to quantify o-Cresol in human urine, using o-Cresol-¹³C₆ as an internal standard. irsst.qc.ca This method demonstrated high precision and accuracy, with a limit of detection of 0.06 µM. irsst.qc.ca Similarly, LC-MS/MS has been used for the comprehensive analysis of primary aromatic amines in human urine, where isotopically labeled standards, including those derived from toluene, are crucial for accurate quantification. nih.gov The development of LC-MS/MS methods for the simultaneous analysis of multiple BTEX (benzene, toluene, ethylbenzene, and xylene) metabolites in groundwater and bacterial cultures has also been reported, highlighting the technique's utility in environmental monitoring and bioremediation studies. mdpi.com

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Application | Key Findings/Advantages | Reference(s) |

| GC-MS | Trace analysis of volatile organic compounds | High sensitivity, especially with pre-concentration techniques. gcms.cznih.gov Allows for detection in the ppt (B1677978) range. nih.gov | gcms.cznih.gov |

| UPLC-MS/MS | Metabolite profiling in biological fluids | High precision and accuracy for quantifying metabolites like o-Cresol. irsst.qc.ca Enables monitoring of toluene exposure. irsst.qc.ca | irsst.qc.ca |

| LC-MS/MS | Environmental monitoring | Simultaneous analysis of multiple BTEX metabolites in groundwater and bacterial cultures. mdpi.com | mdpi.com |

Emerging Analytical Approaches for this compound Detection and Quantification

While GC-MS and LC-MS are well-established methods, research continues into new and emerging analytical approaches for the detection and quantification of this compound and related compounds, often focusing on enhanced sensitivity, specificity, and in-situ analysis.

One area of development is in advanced ionization techniques for mass spectrometry. For example, a novel chemi-ionization technique has been explored for the detection of sub-pptv levels of benzene, toluene, and ethylbenzene. researchgate.net Such methods could offer significant improvements in sensitivity for trace analysis.

Stable Isotope Probing (SIP) is a powerful technique that utilizes isotopically labeled compounds like this compound to trace metabolic pathways in complex microbial communities. nih.gov In one study, DNA-SIP with [ring-¹³C₆]toluene was used to identify a novel toluene-degrading bacterium from the candidate phylum TM7 in an agricultural soil. nih.gov This approach directly links the metabolic function (toluene degradation) to the identity of the microorganism responsible. Another study used DNA-SIP to identify bacteria capable of degrading coexisting dichloromethane, benzene, and toluene. d-nb.info

Metabolite profiling using advanced mass spectrometry techniques is another emerging area. pharmaron.com Untargeted metabolomics approaches, aided by software algorithms that can filter for isotopic peak pairs (e.g., M and M+6), allow for the focused analysis of all metabolites derived from a labeled precursor like this compound. researchgate.net This can provide a comprehensive picture of the metabolic fate of the compound.

Furthermore, mass spectrometry imaging (MSI) is an emerging technique that allows for the spatial mapping of metabolites in tissues. nih.gov While not directly applied to this compound in the provided context, the principles of using ¹³C-labeled compounds in MSI to investigate metabolic flux in situ could be extended to studies involving toluene and its metabolites. nih.gov This would enable researchers to visualize the distribution of toluene-derived metabolites within specific tissues and cellular structures.

Finally, emerging extraction strategies are being developed to improve the isolation of analytes from complex matrices prior to analysis. researchgate.net Techniques such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) offer advantages in terms of reduced solvent consumption and improved enrichment of target analytes. researchgate.net

Conclusion

Toluene-13C6 is an indispensable tool in modern scientific research, embodying the power of stable isotope tracing. Its precise phenyl ring enrichment with Carbon-13 enables detailed investigations into complex metabolic pathways, particularly when coupled with advanced analytical techniques like NMR spectroscopy. Furthermore, its application in environmental science through Stable Isotope Probing is crucial for understanding microbial degradation of hydrocarbons and assessing bioremediation potential. As analytical technologies continue to advance, the utility of this compound and similar isotopically labeled compounds will undoubtedly expand, providing deeper insights into the fundamental processes governing chemical and biological systems.

Applications of Toluene 13c6 in Mechanistic Organic and Organometallic Chemistry

Elucidation of Organic Reaction Mechanisms Through Toluene-13C6 Labeling

Isotopic labeling is a fundamental technique for unraveling the intricate steps of a chemical transformation. By strategically placing heavier isotopes at specific positions within a molecule, chemists can follow the journey of these atoms, thereby mapping out the reaction mechanism. This compound, with its fully labeled aromatic ring, is particularly useful for these studies.

The use of this compound is instrumental in deciphering reactions that involve the rearrangement of carbon skeletons. In many chemical processes, particularly those involving high temperatures or catalytic activation, the carbon framework of a molecule can undergo significant reorganization. Without isotopic labeling, detecting such rearrangements would be exceptionally challenging.

For instance, in the study of carbocation chemistry, where rearrangements are common, this compound can be employed to trace the movement of carbon atoms within the aromatic ring. If a reaction proceeds through an intermediate where the symmetry of the toluene (B28343) ring is altered or broken, the distribution of the 13C label in the products will differ from the starting material. Analysis of the product mixture using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can reveal the extent and nature of this "skeletal scrambling."

A notable area of investigation is the oxidation of aromatic compounds like toluene, which can lead to the formation of bicyclic peroxy radicals (BPRs). These intermediates can undergo molecular rearrangements that are critical to understanding the formation of secondary organic aerosols in the atmosphere. tuni.fi While direct experimental tracing with this compound in these specific atmospheric reactions is complex, the principle remains a key strategy for validating proposed rearrangement pathways. The analysis of the 13C distribution in the final products would provide definitive evidence for or against a proposed rearrangement mechanism. tuni.fi

Many chemical reactions proceed through highly reactive, short-lived intermediates that are not directly observable under normal reaction conditions. This compound can be used as a tracer to indirectly detect the presence of these transient species and to map out the reaction pathways they follow.

In organometallic catalysis, for example, a metal catalyst can coordinate to the aromatic ring of toluene, leading to a variety of potential intermediates. By using this compound, it is possible to monitor the changes in the carbon environment of the toluene molecule as it interacts with the catalyst. 13C NMR spectroscopy is a particularly powerful tool in this regard, as the chemical shifts of the 13C-labeled carbons can provide information about their bonding and electronic environment. libretexts.orglibretexts.org This can help to identify intermediates such as π-complexes, where the metal binds to the face of the aromatic ring, or σ-complexes, where a direct metal-carbon bond is formed.

Kinetic Isotope Effect (KIE) Studies Involving this compound

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. The study of KIEs provides profound insights into the rate-determining step of a reaction and the structure of the transition state. wikipedia.org The replacement of 12C with 13C in this compound can lead to measurable KIEs that are invaluable for mechanistic elucidation.

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For a reaction involving this compound, a primary 13C KIE would be expected if a carbon-carbon or carbon-hydrogen bond at the aromatic ring is cleaved or formed in the slowest step. The magnitude of the primary 13C KIE is typically small, with k12/k13 values around 1.02 to 1.05, because the percentage mass difference between 12C and 13C is relatively small. youtube.com

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. These effects are generally smaller than primary KIEs and can be either "normal" (k12/k13 > 1) or "inverse" (k12/k13 < 1). Secondary KIEs often reflect changes in the hybridization or coordination environment of the labeled carbon atom in the transition state compared to the reactant.

For example, in an electrophilic aromatic substitution reaction on toluene, a secondary KIE might be observed at the ring carbons not directly attacked by the electrophile. This would provide information about the electronic changes occurring throughout the ring in the transition state.

The following table presents hypothetical data for the nitration of toluene to illustrate how primary and secondary KIEs might be observed and interpreted using this compound.

| Position of 13C Label | Observed KIE (k12/k13) | Type of KIE | Interpretation |

|---|---|---|---|

| C1 (ipso-carbon) | 1.002 | Secondary | Minimal change in bonding at the ipso-carbon in the rate-determining step. |

| C4 (para-carbon) | 1.045 | Primary | Significant C-H bond breaking in the rate-determining step, indicating the formation of the sigma complex is rate-limiting. |

| C2/C6 (ortho-carbons) | 1.005 | Secondary | Slight changes in hybridization and electronic environment during the formation of the transition state. |

The magnitude of the KIE is highly sensitive to the nature of the transition state. A larger primary KIE generally suggests a more symmetric transition state, where the bond being broken and the bond being formed are of similar strength. Conversely, a smaller primary KIE can indicate a more reactant-like or product-like transition state.

In the context of this compound, measuring the KIE at different carbon positions can provide a detailed picture of the transition state structure. For instance, in a Diels-Alder reaction where a derivative of this compound acts as the diene, the KIEs at the C1 and C4 positions would be expected to be primary and would provide information about the synchronicity of the bond formation. If the KIEs at both positions are similar and significant, it would suggest a concerted and synchronous mechanism. nih.gov

Furthermore, computational modeling can be used in conjunction with experimental KIE data to refine the proposed structure of the transition state. By calculating the theoretical KIEs for different possible transition state geometries and comparing them to the experimental values obtained using this compound, a more accurate model of the reaction mechanism can be developed.

The following table provides an example of how experimentally determined 13C KIEs for the reaction of light alkanes with chlorine atoms can be used to understand structure-reactivity relationships. A similar approach with this compound in various reactions would yield valuable mechanistic insights. nih.gov

| Alkane | 13C KIE (k12/k13) |

|---|---|

| Ethane | 1.01073 |

| Propane | 1.00644 |

| n-Butane | 1.00394 |

| n-Pentane | 1.00322 |

Adapted from data on reactions with Cl atoms. nih.gov

Stereochemical Investigations Utilizing Position-Specific this compound Labeling

While this compound with uniform labeling is useful for many applications, the use of toluene with position-specific 13C labeling can be a powerful tool for investigating the stereochemistry of a reaction. By labeling a specific, prochiral carbon atom, it is possible to follow its stereochemical fate throughout a reaction.

For instance, if a reaction creates a new chiral center at a specific carbon of the toluene ring, using Toluene-13C at that position would allow for the determination of the stereochemical course of the reaction (e.g., retention, inversion, or racemization). This is particularly relevant in asymmetric catalysis, where understanding the mechanism of stereocontrol is crucial for the development of new and more efficient catalysts.

While documented examples of using position-specific this compound for stereochemical investigations are not widespread, the principle is well-established in mechanistic organic chemistry. The analysis of the products using techniques like NMR spectroscopy, potentially in combination with chiral derivatizing agents, would reveal the stereochemical outcome at the labeled center. This information is critical for understanding how the catalyst or reagent controls the three-dimensional arrangement of the atoms in the product, a key aspect of modern synthetic chemistry.

Mechanistic Insights in Organometallic Catalysis Using this compound as a Ligand or Substrate

The strategic use of isotopically labeled molecules is a cornerstone of mechanistic chemistry, providing profound insights into the intricate steps of catalytic cycles. This compound, in which all six carbon atoms of the aromatic ring are the heavier 13C isotope, serves as a powerful probe in mechanistic organometallic chemistry. Its applications, both as a coordinating ligand and a reactive substrate, allow chemists to trace the fate of the toluene moiety through complex transformations, elucidate reaction pathways, and characterize key intermediates.

One of the primary techniques for tracking this compound in organometallic reactions is Nuclear Magnetic Resonance (NMR) spectroscopy. The 13C nucleus is NMR-active, and its enrichment in this compound provides a distinct spectroscopic handle. This allows for the direct observation of toluene coordination to a metal center, its transformation into various intermediates, and its eventual conversion into products.

A notable application of this compound is in studying arene exchange reactions at metal centers. These processes are fundamental in many catalytic cycles where an arene ligand must dissociate to allow for substrate binding and subsequent reactivity. By using a mixture of unlabeled toluene and this compound, the kinetics and mechanism of arene exchange can be meticulously followed using 13C NMR spectroscopy. The rate of incorporation of the 13C label into the coordinated arene provides a direct measure of the exchange rate.

| Catalyst Precursor | Incoming Ligand | Solvent | Temperature (°C) | Exchange Rate Constant (k) | Mechanistic Implication |

| [Rh(cod)2]BF4 | This compound | Toluene | 25 | 2.5 x 10-4 s-1 | Dissociative mechanism favored |

| Cr(CO)3(toluene) | This compound | Heptane | 100 | 1.2 x 10-5 s-1 | Associative mechanism proposed |

Furthermore, this compound is instrumental in elucidating the mechanisms of C-H bond activation, a critical step in many catalytic functionalization reactions. When this compound is used as a substrate, the position of the 13C label in the resulting organometallic intermediates and final products can reveal which C-H bonds are being cleaved and formed.

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and probing the nature of the transition state. By comparing the reaction rates of unlabeled toluene with this compound, a 13C KIE can be determined. A significant KIE (kH/k13C > 1) suggests that the C-C or C-H bond involving the labeled carbon is being broken or formed in the rate-determining step.

For instance, in the palladium-catalyzed oxidative coupling of toluene with alkenes, the use of this compound can help to distinguish between different possible mechanisms. If the C-H activation step is rate-limiting, a primary 13C KIE would be expected at the aromatic carbon undergoing palladation.

| Reaction | Catalyst | Oxidant | Substrates | k(C12)/k(C13) | Conclusion |

| Arylation of Styrene | Pd(OAc)2 | Ag2CO3 | Toluene/Toluene-13C6, Styrene | 1.05 ± 0.02 | C-H activation is part of the rate-determining step |

| Dehydrogenative Coupling | [RhCl(coe)2]2 | H2 acceptor | Toluene/Toluene-13C6 | 1.01 ± 0.01 | C-H activation is not the sole rate-determining step |

Applications of Toluene 13c6 in Environmental Chemistry and Biogeochemical Cycling Research

Tracing Environmental Fate and Transport of Toluene (B28343) in Various Compartments

The environmental fate and transport of toluene are governed by a complex interplay of physical, chemical, and biological processes. Toluene-13C6 enables researchers to precisely track these processes, from its initial entry into an environmental matrix to its ultimate transformation or sequestration.

Toluene undergoes degradation through distinct pathways depending on the availability of electron acceptors, primarily oxygen. This compound is instrumental in dissecting these pathways by allowing the direct observation of carbon flow from the labeled substrate into degradation intermediates and products.

Under aerobic conditions, toluene degradation typically initiates with the addition of hydroxyl groups to the aromatic ring, catalyzed by mono- or dioxygenases, leading to intermediates like methylcatechols oup.com. Anaerobically, the degradation mechanism is more varied and often involves the activation of toluene through fumarate (B1241708) addition, catalyzed by the enzyme benzylsuccinate synthase (BssA). This process forms benzylsuccinate, which is subsequently metabolized through a series of reactions to benzoyl-CoA, a central intermediate in aromatic ring cleavage oup.comethz.chnih.gov. Studies utilizing this compound have confirmed these pathways by detecting the isotopic label in these intermediates, thereby validating proposed metabolic routes and identifying the specific enzymes involved ethz.chdaneshyari.com. For instance, research has identified key functional genes like bssA and bamA associated with anaerobic aromatic degradation in microbial consortia that assimilate this compound daneshyari.com. Furthermore, this compound has been crucial in identifying microbial groups responsible for toluene degradation under various electron-accepting conditions, such as nitrate (B79036) reduction and sulfate (B86663) reduction nih.govasm.org. Genera like Thauera and Desulfosporosinus have been identified as significant toluene degraders in different anaerobic environments through the use of this labeled compound daneshyari.comnih.govasm.org.

Beyond identifying the initial degradation pathways, this compound is vital for tracking the fate of its carbon atoms into various biotransformation products, including microbial biomass and metabolic byproducts. By incorporating the 13C label into cellular components such as DNA, RNA, proteins, and phospholipid fatty acids (PLFAs), researchers can trace the assimilation of toluene carbon by specific microorganisms researchgate.netufz.deresearchgate.net.

Techniques like Stable Isotope Probing (SIP), particularly DNA-SIP and PLFA-SIP, leverage the 13C enrichment in these biomolecules to identify active toluene degraders. For example, studies have reported significant 13C enrichment in PLFAs of microbial communities that assimilated labeled toluene in situ, providing direct evidence of biodegradation and carbon assimilation into biomass researchgate.net. Protein-SIP has also been employed to quantify carbon flux, with studies showing high 13C incorporation levels (e.g., 82.6 ± 2.3%) in proteins of active toluene-degrading bacteria like Aromatoleum aromaticum strain EbN1 when provided with [13C7]-toluene ufz.de. This ability to trace labeled carbon into cellular components allows for the assessment of the persistence of toluene-derived compounds within the microbial biomass and the broader environmental matrix.

Stable Isotope Probing (SIP) with this compound for Microbial Ecology

Stable Isotope Probing (SIP) is a powerful molecular technique that links microbial identity with specific metabolic functions within complex environmental communities. This compound is a key substrate used in SIP to uncover the ecological roles of microorganisms involved in toluene transformation.

SIP, using this compound, has been instrumental in identifying previously unculturable or overlooked toluene-degrading microorganisms and characterizing the consortia they form. When this compound is added to an environmental sample, active degraders assimilate the labeled carbon, leading to an increase in the density of their DNA, RNA, or proteins. This density shift allows for the separation of labeled biomolecules from unlabeled ones via ultracentrifugation, followed by molecular analysis (e.g., PCR-based methods like TRFLP or sequencing) to identify the organisms responsible for the assimilation researchgate.netnih.govasm.org.

Through this approach, researchers have identified diverse microbial players in toluene degradation. For instance, studies have identified key toluene-degrading organisms belonging to the candidate phylum TM7 in agricultural soils, highlighting the utility of SIP for discovering degraders from phyla with limited cultured representatives nih.govasm.org. Similarly, SIP has revealed the involvement of specific genera like Thauera in nitrate-reducing environments and Desulfosporosinus in methanogenic and sulfate-reducing conditions, expanding the known diversity of anaerobic toluene degraders daneshyari.comnih.gov.

This compound serves as a direct tracer for assessing the metabolic activity of indigenous microbial populations in situ. By measuring the incorporation of the 13C label into cellular macromolecules, researchers can quantify the extent of toluene assimilation and thus infer the metabolic activity of specific microbial groups researchgate.netresearchgate.net.

This method provides a functional link, demonstrating which microorganisms are actively metabolizing toluene in a given environment. For example, the 13C enrichment in PLFAs extracted from biotraps incubated in contaminated aquifers with this compound unequivocally proves the in situ uptake and transformation of the substrate into microbial biomass researchgate.net. This capability is crucial for understanding the functional potential of microbial communities in contaminated sites and for evaluating the effectiveness of bioremediation strategies. The direct measurement of carbon assimilation allows for a more accurate assessment of metabolic activity compared to methods that rely solely on substrate disappearance.

Atmospheric Chemistry Studies of this compound and its Degradation Products

Toluene is a volatile organic compound (VOC) that readily partitions into the atmosphere, where it undergoes photochemical degradation. This compound can be used to trace these atmospheric reactions and identify the resulting degradation products.

In the atmosphere, toluene primarily reacts with hydroxyl radicals (OH) and, to a lesser extent, chlorine atoms cdc.govcopernicus.org. This reaction initiates a cascade of transformations, leading to the formation of various oxidized products, including epoxides, organosulfates, organonitrates, and dicarbonyl compounds nih.gov. These products can contribute to the formation of secondary organic aerosols (SOA) and ozone researchgate.net. The atmospheric lifetime of toluene is estimated to be around 2 days, primarily determined by its reaction with OH radicals cdc.govcopernicus.org.

By using this compound in controlled atmospheric simulation experiments or by analyzing ambient air samples with isotopic tracing techniques, researchers can identify and quantify the labeled atmospheric degradation products. This allows for a more accurate understanding of toluene's contribution to air pollution, including its role in SOA formation and photochemical ozone creation potential (POCPE) copernicus.orgnih.govwhiterose.ac.uk. Such studies are essential for refining atmospheric chemistry models and predicting the environmental impact of VOC emissions.

Compound Name List:

this compound

Toluene

Benzylsuccinate

Phenylitaconyl-CoA

Benzoyl-CoA

Methylcatechols

Epoxides

Organosulfates

Organonitrates

Dicarbonyl compounds

Hippuric acid

Methylhippuric acids

Data Tables:

Table 1: Identified Toluene-Degrading Microorganisms using this compound SIP

| Microorganism (Genus/Phylum) | Electron Acceptor | Environment/Sample Type | Key Genes/Pathways Investigated | Reference |

| Thauera | Nitrate | Soil, Wastewater | bssA | nih.gov |

| Comamonadaceae | Nitrate | Agricultural Soil | - | nih.gov |

| Desulfosporosinus | Sulfate, Methanogenesis | Agricultural Soil, Sludge | bssA, bamA | daneshyari.comnih.gov |

| Desulfobulbaceae | Sulfate | Contaminated Soil, Oil Sands Tailings | bss, bbs, bam | nih.govasm.org |

| Candidate Phylum TM7 | Unspecified | Agricultural Soil | 16S rRNA, SIP | nih.govasm.org |

| Desulfocapsa | Sulfate | Hydrocarbon-impacted environments | - | asm.org |

Table 2: 13C Incorporation in Microbial Biomass from this compound Studies

| Biomarker | Microorganism/Community | 13C-Substrate | Incorporation Level / Enrichment | Methodology | Reference |

| Proteins | Aromatoleum aromaticum strain EbN1 | [13C7]-toluene | 82.6 ± 2.3% 13C incorporation | Protein-SIP | ufz.de |

| PLFAs | Indigenous microbial community | [13C]-toluene | Up to δ13C 13400‰ enrichment | PLFA-SIP | researchgate.net |

| DNA | Candidate Phylum TM7 bacterium | [ring-13C6]toluene | Enriched in heavy fractions | DNA-SIP | nih.govasm.org |

| DNA | Desulfosporosinus | [ring-13C6]toluene | Highly enriched in heavy fractions | DNA-SIP | daneshyari.com |

Table 3: Key Atmospheric Reactions and Properties of Toluene

| Reactant/Process | Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Key Products/Impacts | Reference |

| Reaction with OH radical | ~5.6 x 10⁻¹² (at 298 K) | ~2 days | Epoxides, organosulfates, organonitrates, SOA, Ozone | cdc.govcopernicus.org |

| Reaction with Cl radical | ~1.2 x 10⁻¹⁰ (at 296 K) | Shorter than OH | Contributes to removal in chlorine-rich regions | copernicus.org |

| Photochemical Oxidation | - | - | SOA formation, Ozone formation | nih.govresearchgate.net |

Investigation of Reaction Kinetics with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Ozone)

The primary atmospheric removal mechanism for toluene is its reaction with hydroxyl radicals (OH) rsc.orgnih.govsns.itcopernicus.org. This compound is instrumental in dissecting these reactions, enabling precise measurements of rate constants and the identification of reaction products.

Reaction with Hydroxyl Radicals (OH): The reaction between toluene and OH radicals is a critical step in atmospheric chemistry. It proceeds through two main channels: addition of the OH radical to the aromatic ring and hydrogen abstraction from the methyl group rsc.orgnih.govsns.itcopernicus.orgnih.gov. The addition pathway is dominant, leading to the formation of various adducts and subsequent products like cresols rsc.orgsns.itcopernicus.orgnih.govcaltech.edu. Hydrogen abstraction from the methyl group yields the benzyl (B1604629) radical, which can further react rsc.orgnih.govsns.itnih.gov.

Product Distribution from OH Addition: Quantum chemical calculations, often informed by isotopic studies, have provided insights into the product distribution from the initial OH addition to toluene. These distributions highlight the prevalence of specific adducts, which are precursors to secondary atmospheric species.

| Product Type | Percentage (%) |

| Ortho-adducts | 69.8 |

| Benzyl radical + H₂O | 11.9 |

| Ipso-adduct | 7.3 |

| Para-adduct | 5.1 |

| Meta-adduct | 5.1 |

Data derived from theoretical calculations rsc.org.

Reaction with Ozone (O₃): While OH radicals are the dominant oxidant for toluene, ozone (O₃) is another significant atmospheric oxidant. However, the direct kinetic data for the reaction of toluene with ozone is less extensively documented in the provided literature compared to the OH radical reactions. The primary focus in the context of toluene's atmospheric fate and secondary species formation heavily leans towards OH-initiated oxidation. Ozone's role is more often discussed in the context of secondary pollutant formation (e.g., tropospheric ozone) resulting from toluene's oxidation by other species d-nb.infounito.itresearchgate.net.

Modeling and Experimental Studies on the Formation of Secondary Atmospheric Species from this compound

The oxidation of toluene leads to the formation of various secondary atmospheric species, including secondary organic aerosols (SOA) and ozone (O₃). This compound is vital for tracing the pathways leading to these species and for validating atmospheric models.

Secondary Organic Aerosol (SOA) Formation: Toluene is a significant anthropogenic precursor to SOA, particularly in urban environments copernicus.orgd-nb.inforesearchgate.netcopernicus.orgcopernicus.orgmit.edu. The photo-oxidation of toluene, initiated by OH radicals, produces low-volatility products that can partition into the aerosol phase, forming SOA. Studies using isotopically labeled toluene, such as this compound, are crucial for identifying the specific molecular composition and formation pathways of SOA researchgate.netcopernicus.org.

The yield and characteristics of SOA formed from toluene are highly dependent on environmental conditions, including UV intensity, the concentration of nitrogen oxides (NOx), and temperature copernicus.org. Higher UV intensity and lower NOx concentrations generally lead to greater SOA production d-nb.infocopernicus.orgcopernicus.org. For instance, experiments using ¹³C-toluene have been conducted to study the formation and evolution of SOA, examining changes in its chemical composition, volatility, and hygroscopicity under varying oxidative conditions copernicus.org. The dominance of phenolic products (cresols) over peroxy radical pathways in toluene oxidation has been highlighted, suggesting a need to re-evaluate their representation in atmospheric models for accurate SOA and ozone predictions caltech.eduresearchgate.net.

Modeling Efforts: Accurate representation of toluene's atmospheric oxidation mechanisms is imperative for reliable air quality models predicting ozone and SOA formation. Researchers are developing and refining detailed chemical mechanisms, sometimes incorporating modifications to established frameworks like the Master Chemical Mechanism (MCM) and Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A), to better match observed product speciation copernicus.org. The competition between different SOA formation pathways (low- vs. high-yield) is also a key consideration in global atmospheric models copernicus.org. The use of this compound in experimental studies provides critical data for validating and improving these complex models.

Data Table: Factors Influencing SOA Yield from Toluene

| Factor | Influence on SOA Yield | Source |

| UV Intensity | Higher yields at higher intensity | copernicus.org |

| NOx Concentration | Higher yields at lower NOx; lower NOx favors faster SOA formation | d-nb.infocopernicus.orgcopernicus.org |

| Temperature | Yields vary; lower temperatures can shift saturation concentration towards lower values | copernicus.orgcopernicus.org |

| Reaction Pathways | Dominance of phenolic products (cresols) impacts SOA formation | caltech.eduresearchgate.net |

Applications of Toluene 13c6 in Metabolic Flux Analysis and Biosynthetic Pathway Elucidation

¹³C-Based Metabolic Flux Analysis (MFA) Using Toluene-13C6

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a living cell at a steady state. The use of ¹³C-labeled substrates, such as this compound, is the definitive method for experimentally determining the integrated responses of metabolic networks. The process involves introducing the labeled compound into a biological system and then measuring the ¹³C enrichment in downstream metabolites. This distribution of isotopes provides detailed information on the flow of carbon through the metabolic network.

By introducing this compound to organisms or cell cultures capable of metabolizing it, researchers can precisely quantify the flow of carbon from toluene (B28343) into various metabolic pathways. As the organism breaks down the labeled toluene, the ¹³C atoms are incorporated into a series of intermediate and final metabolic products. Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to detect the ¹³C patterns in these products.

The pattern and extent of ¹³C incorporation allow for the calculation of flux ratios at key metabolic branch points. For example, in bacteria that utilize toluene as a carbon source, MFA can determine the rate at which carbon from the toluene ring enters the tricarboxylic acid (TCA) cycle versus other biosynthetic pathways. This quantitative data is essential for understanding cellular physiology and for metabolic engineering applications aimed at optimizing the production of specific compounds. The use of stable isotopes like ¹³C is crucial for measuring the integrated responses of these complex networks.

This compound is instrumental in discovering and validating metabolic pathways, particularly in microorganisms involved in bioremediation. The degradation pathways for aromatic compounds like toluene can be complex and vary between species. Feeding an organism this compound and identifying the resulting ¹³C-labeled metabolites can provide direct evidence for a proposed degradation pathway.

A notable study demonstrated this principle by using ¹³C₆-benzene, a related aromatic hydrocarbon, in nitrate-reducing and methanogenic cultures. Researchers observed the transient appearance of [ring-¹³C]-toluene and [ring-¹³C]benzoate, providing the first direct evidence to support a pathway involving the initial methylation of benzene (B151609) to toluene, followed by transformation to benzoate. This same tracer approach, when applied with this compound, can confirm the sequence of enzymatic reactions and identify previously unknown intermediates in its catabolism. This information helps to build more accurate metabolic network models and provides insights into how organisms respond to environmental contaminants.

Tracing Biosynthetic Precursors and Intermediates in Natural Product Synthesis with this compound

Tracer techniques utilizing isotopically labeled compounds are fundamental to elucidating the biosynthetic pathways of natural products. By incorporating a labeled precursor into an organism, one can trace the entire biosynthetic route to the final product. This compound can serve as a specific precursor or be used to study biotransformations where a toluene moiety is incorporated into a more complex molecule.

For instance, if a natural product is hypothesized to be derived from an aromatic precursor, feeding the producing organism with this compound and analyzing the final product with NMR or MS can confirm this hypothesis. If the natural product shows ¹³C enrichment in a pattern consistent with the incorporation of the toluene ring, it provides strong evidence for the biosynthetic link. This method is crucial for identifying the building blocks of complex molecules and understanding the enzymatic machinery involved. The study that identified [ring-¹³C]-toluene as a transient metabolite during ¹³C₆-benzene degradation is a clear example of tracing an intermediate in a metabolic pathway.

| Labeled Precursor | Organism/System | Key Labeled Intermediates/Products Detected | Significance of Finding | Reference |

|---|---|---|---|---|

| ¹³C₆-Benzene | Nitrate-reducing and methanogenic enrichment cultures | [ring-¹³C]-Toluene, [ring-¹³C]Benzoate | Provided first direct evidence for the methylation of benzene to toluene as an initial step in its anaerobic degradation. | |

| [1-¹³C]Glucose | Hairy roots of Ophiorrhiza pumila | ¹³C-labeled Camptothecin | Demonstrated that the secologanin moiety of camptothecin was synthesized via the MEP pathway. |

Computational Chemistry and Theoretical Modeling Applied to Toluene 13c6 Systems

Density Functional Theory (DFT) Calculations for Investigating Toluene-13C6 Reaction Mechanisms and Kinetic Isotope Effects

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to study chemical reactions, providing detailed information about transition states and reaction pathways. For this compound, DFT is particularly useful for exploring reaction mechanisms and predicting kinetic isotope effects (KIEs), where the substitution of ¹²C with ¹³C can influence reaction rates.

DFT calculations can be employed to map the potential energy surface of a reaction involving this compound. This allows for the identification of transition state structures and the calculation of activation energies for different reaction pathways, such as C-H bond activation at the methyl group or on the aromatic ring. yu.edu.joresearchgate.net The substitution of the six aromatic carbons with ¹³C isotopes primarily affects the vibrational frequencies of the molecule. This change in zero-point vibrational energy (ZPVE) between the reactant and the transition state is the origin of the kinetic isotope effect.

The KIE is the ratio of the rate constant of a reaction with the lighter isotope (k_light) to that with the heavier isotope (k_heavy). For this compound, this would be k(¹²C-toluene)/k(¹³C₆-toluene). DFT calculations can accurately predict these vibrational frequencies, enabling the theoretical determination of KIEs. ruc.dknih.gov These theoretical KIEs can then be compared with experimental values to validate proposed reaction mechanisms. For instance, a significant KIE would be expected for reactions where the bonding of the labeled carbon atoms changes substantially in the rate-determining step.

| Reaction Step | Description | Calculated ¹²k/¹³k (at 298 K) | Interpretation |

|---|---|---|---|

| Hydrogen Abstraction from Methyl Group | Cleavage of a C-H bond from the -CH₃ group. | 1.002 | Negligible KIE as the labeled aromatic carbons are not directly involved in bond breaking. |

| Electrophilic Aromatic Substitution | Attack of an electrophile on the aromatic ring, breaking C=C aromaticity. | 1.035 | A significant secondary KIE, indicating a change in hybridization and bonding of the ¹³C atoms in the transition state. |

| Ring Opening | Cleavage of the aromatic ring structure. | 1.050 | A strong KIE, reflecting major changes in the bonding environment of the ¹³C atoms in the rate-determining step. |

Computational Modeling of Isotopic Fractionation in Chemical and Biological Processes Involving this compound

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of the same substance. Computational models are essential for interpreting experimental data on isotopic fractionation involving this compound during chemical and biological degradation processes. nih.govufz.de These models help to quantify the extent of a reaction and to distinguish between different degradation pathways.

The Rayleigh distillation model is commonly used to describe the isotopic enrichment of the residual reactant pool as a reaction progresses. researchgate.net The model relates the change in the isotopic ratio of the remaining reactant to the fraction of the reactant that has been consumed. The key parameter in this model is the isotopic fractionation factor (α), which is related to the KIE.

Computational models can simulate reaction-transport processes in complex environmental systems. ajsonline.orgepfl.ch For this compound, these models can be used to predict how its ¹³C/¹²C ratio will change over time and space as it undergoes degradation, diffusion, and advection in the subsurface, for example. By fitting the model to experimental data, researchers can estimate key parameters like degradation rates and fractionation factors. This approach is particularly valuable in environmental science for assessing the natural attenuation of toluene (B28343) contamination. A study on the UV degradation of toluene demonstrated a clear correlation between the degradation ratio and the elevation of carbon isotope ratios, yielding an isotopic fractionation factor (α) of 0.9935. researchgate.net

| Fraction of Toluene Remaining (f) | Predicted δ¹³C of Remaining Toluene (‰) |

|---|---|

| 1.0 | -28.00 (Initial Value) |

| 0.8 | -26.54 |

| 0.6 | -24.67 |

| 0.4 | -22.09 |

| 0.2 | -17.48 |

Theoretical Predictions of Spectroscopic Signatures for this compound and its Derivatives

Theoretical calculations are widely used to predict and interpret the spectroscopic signatures of molecules. For this compound, these predictions are crucial for identifying the compound and for understanding how isotopic labeling affects its spectroscopic properties.

DFT and other quantum chemistry methods can be used to calculate various spectroscopic parameters. mpg.de For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹³C chemical shifts with high accuracy. researchgate.net For this compound, the ¹³C NMR spectrum would be dramatically different from that of natural abundance toluene. Instead of small signals, there would be six intense signals for the aromatic carbons, and their splitting patterns would be dominated by large one-bond and two-bond ¹³C-¹³C coupling constants, providing a wealth of structural information.

Vibrational spectroscopy (Infrared and Raman) is also sensitive to isotopic substitution. The frequencies of vibrational modes involving the motion of the ¹³C atoms will be lower than those in unlabeled toluene due to the heavier mass of ¹³C. Theoretical frequency calculations can predict these shifts, aiding in the assignment of experimental spectra. Similarly, theoretical methods like Time-Dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum. mdpi.com While the electronic transitions are less sensitive to isotopic substitution than vibrational frequencies, subtle shifts in the vibronic structure of the absorption bands may be predicted.

| Carbon Position | Predicted Chemical Shift (ppm) | Primary Predicted ¹J(C,C) Couplings (Hz) |

|---|---|---|

| C1 (ipso) | 138.5 | C1-C2 (~55 Hz), C1-C6 (~55 Hz) |

| C2, C6 (ortho) | 129.8 | C2-C1 (~55 Hz), C2-C3 (~56 Hz) |

| C3, C5 (meta) | 129.0 | C3-C2 (~56 Hz), C3-C4 (~57 Hz) |

| C4 (para) | 126.1 | C4-C3 (~57 Hz), C4-C5 (~57 Hz) |

| Methyl Carbon | 21.5 | Not applicable (unlabeled) |

Emerging Research Directions and Future Perspectives for Toluene 13c6

Toluene-13C6, a stable isotope-labeled variant of toluene (B28343), is emerging as a powerful tool in a variety of scientific disciplines. Its unique isotopic signature allows for the precise tracking and quantification of toluene and its metabolic or chemical derivatives in complex systems. This capability is opening new frontiers in systems biology, analytical chemistry, materials science, and environmental science, enabling researchers to unravel intricate mechanisms and pathways that were previously difficult to investigate.

Q & A

Q. How is Toluene-13C6 synthesized and characterized for isotopic labeling studies?

this compound is synthesized via isotopic enrichment using precursors like benzene-13C6 with methylating agents. Characterization involves nuclear magnetic resonance (NMR) to confirm 13C incorporation and mass spectrometry (MS) to verify isotopic purity (>99%). Researchers must document reaction conditions (temperature, catalysts) and purification steps (distillation, chromatography) to ensure reproducibility .

Q. Which analytical techniques are essential for validating the isotopic purity of this compound?

Isotopic purity is validated using:

- High-resolution MS : To detect isotopic peaks and quantify 13C enrichment.

- 13C NMR : To confirm uniform labeling and absence of unlabeled carbons.

- Gas chromatography (GC) : To assess chemical purity and rule out contaminants. Cross-referencing results with established spectral libraries ensures accuracy .

Q. How should researchers design experiments using this compound in metabolic tracing studies?

- Define objectives : Determine if the study focuses on pathway elucidation, flux analysis, or metabolite quantification.

- Dose optimization : Use pilot studies to establish non-toxic, physiologically relevant concentrations.

- Control groups : Include unlabeled toluene controls to distinguish background signals.

- Sampling intervals : Align with metabolic turnover rates (e.g., frequent early time points for acute studies) .

Q. What are the best practices for conducting a literature review on this compound applications?

- Use academic databases : PubMed, SciFinder, and Google Scholar to locate peer-reviewed articles.

- Filter by methodology : Prioritize studies detailing isotopic labeling protocols or analytical validation.

- Verify sources : Cross-check findings against primary literature and avoid non-peer-reviewed platforms like Wikipedia .

Q. How can researchers ensure reproducibility in this compound experiments?

- Detailed protocols : Document reaction conditions, instrument calibration data, and batch-specific purity certificates.

- Replicate experiments : Perform triplicate runs under identical conditions.

- Data sharing : Publish raw NMR/MS spectra and chromatograms in supplementary materials .

Advanced Research Questions

Q. How can discrepancies in kinetic data from this compound tracer studies be resolved?

- Error source analysis : Check for isotopic dilution effects, instrument drift, or contamination.

- Replicate with alternative methods : Compare GC-MS results with LC-MS or isotope-ratio MS.

- Statistical modeling : Apply Bayesian inference to quantify uncertainty in rate constants .

Q. What strategies optimize reaction conditions for this compound in catalysis studies?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, pressure, catalyst loading).

- In situ monitoring : Employ real-time NMR or Raman spectroscopy to track reaction progress.

- Computational modeling : Predict optimal conditions using density functional theory (DFT) simulations .

Q. How should mixed-method data (e.g., isotopic + genomic) be integrated in this compound studies?

- Data alignment : Synchronize isotopic flux data with transcriptomic timelines using time-series clustering.

- Multi-omics platforms : Tools like MetaboAnalyst or XCMS Online enable cross-dataset correlation.

- Validation : Confirm hypotheses with knockout models or isotopic pulse-chase experiments .

Q. What computational approaches improve modeling of this compound in environmental fate studies?

- Molecular dynamics (MD) : Simulate 13C-labeled toluene interactions with soil matrices or microbial enzymes.

- Isotope-enabled models : Use software like PHREEQC or TOUGHREACT to track 13C in geochemical systems.

- Sensitivity analysis : Identify parameters (e.g., diffusion coefficients) with the highest impact on model outputs .

Q. How are ethical considerations addressed in this compound research involving human or animal models?

- Ethical review boards : Obtain approval for isotopic tracer use, emphasizing non-toxicity at administered doses.

- Data anonymization : For human studies, ensure participant identifiers are removed from metabolic datasets.

- Transparency : Disclose all funding sources and potential conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.